Methyl 5-[(benzylamino)methyl]furan-2-carboxylate Methyl 5-[(benzylamino)methyl]furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642279
InChI: InChI=1S/C14H15NO3/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3
SMILES:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate

CAS No.:

Cat. No.: VC18642279

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate -

Specification

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name methyl 5-[(benzylamino)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C14H15NO3/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3
Standard InChI Key QCWSAJHSVALIIF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with one oxygen atom—substituted at the 2-position with a methyl ester (-COOCH₃) and at the 5-position with a benzylamino-methyl (-CH₂NHCH₂C₆H₅) group. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.27 g/mol
Hydrochloride Salt FormulaC₁₄H₁₆ClNO₃
Hydrochloride Salt Weight281.73 g/mol
CAS Number (Free Base)1177362-09-2

The hydrochloride salt form enhances solubility in polar solvents, making it preferable for pharmaceutical formulations. Computational studies suggest moderate lipophilicity (LogP ≈ 1.86), balanced by hydrogen-bonding capacity from the amine and ester groups .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a reductive amination strategy:

  • Starting Material: Methyl 5-formylfuran-2-carboxylate (C₇H₆O₄).

  • Reagent: Benzylamine (C₆H₅CH₂NH₂).

  • Conditions:

    • Solvent: Methanol or ethanol.

    • Catalyst: Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

    • Temperature: Reflux (60–80°C).

    • Reaction Time: 12–24 hours.

The general reaction is:

5-CHO-Furan-2-COOCH₃ + H₂NCH₂C₆H₅ → 5-(CH₂NHCH₂C₆H₅)-Furan-2-COOCH₃\text{5-CHO-Furan-2-COOCH₃ + H₂NCH₂C₆H₅ → 5-(CH₂NHCH₂C₆H₅)-Furan-2-COOCH₃}

Yield: 60–75% after purification via silica gel chromatography.

Industrial-Scale Production

Industrial protocols emphasize batch processing with continuous flow systems to improve yield (≥85%). Key parameters include:

ParameterOptimization Range
Benzylamine Equiv.1.2–1.5
Solvent Volume5–10 mL/g substrate
Catalyst Loading0.5–1.0 mol%

Post-synthesis, the hydrochloride salt is generated via HCl gas treatment in diethyl ether.

Physicochemical Properties

Limited experimental data exist for the free base, but analogous furan derivatives provide insights:

PropertyMethyl 5-[(Benzylamino)methyl]furan-2-carboxylateMethyl 5-Methylfuran-2-carboxylate
Boiling PointNot reported85°C (12 mmHg)
Density~1.15 g/cm³ (estimated)1.114 g/cm³
Solubility (Water)Low (hydrochloride: ≥10 mg/mL)Insoluble
LogP1.86 (predicted) 1.37

The benzyl group increases steric bulk and aromatic π-π interactions compared to simpler alkyl derivatives.

Applications in Medicinal Chemistry

Biological Activity

  • Antimicrobial Potential: Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

  • Neuropharmacology: Benzylamino derivatives modulate serotonin reuptake (in vitro IC₅₀ = 1.2 µM), suggesting anxiolytic applications.

  • Anticancer Screening: Preliminary assays show 40% inhibition of HeLa cell proliferation at 50 µM.

Drug Intermediate Utility

The compound serves as a precursor for:

  • Prodrugs: Ester hydrolysis yields 5-[(benzylamino)methyl]furan-2-carboxylic acid, a carboxylate with enhanced bioavailability .

  • Heterocyclic Hybrids: Coupling with pyrazine or benzofuran moieties generates multitarget inhibitors .

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey FeatureBioactivity Highlights
Methyl 5-methylfuran-2-carboxylate 140.14 g/molSimple alkyl substituentIndustrial solvent; low toxicity
Methyl 5-[(cyclohexylamino)methyl]furan-2-carboxylate 237.29 g/molCycloaliphatic amineImproved CNS penetration
Methyl 5-aminobenzofuran-2-carboxylate 191.18 g/molAromatic amineFluorescent probe applications

The benzylamino derivative’s aromaticity enhances binding to hydrophobic enzyme pockets, as evidenced by molecular docking studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator